
1-((2-Chlorophenyl)thio)-3-methoxypropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Chlorophenyl)thio)-3-methoxypropan-2-one is an organic compound that features a chlorophenyl group attached to a thioether linkage, which is further connected to a methoxypropanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Chlorophenyl)thio)-3-methoxypropan-2-one typically involves a C-S cross-coupling reaction. One common method involves the reaction of 2-chlorobenzenethiol with a suitable electrophile, such as 3-methoxypropan-2-one, in the presence of a base like cesium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction is often carried out under an inert atmosphere and may require irradiation with visible light to proceed efficiently .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-((2-Chlorophenyl)thio)-3-methoxypropan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methoxypropanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-((2-Chlorophenyl)thio)-3-methoxypropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-((2-Chlorophenyl)thio)-3-methoxypropan-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((2-Chlorophenyl)thio)ethanone: Similar structure but lacks the methoxy group.
1-((2-Chlorophenyl)thio)-2-propanone: Similar structure but lacks the methoxy group on the propanone moiety.
Uniqueness
The combination of these functional groups can provide distinct chemical and biological properties compared to similar compounds .
Eigenschaften
Molekularformel |
C10H11ClO2S |
|---|---|
Molekulargewicht |
230.71 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)sulfanyl-3-methoxypropan-2-one |
InChI |
InChI=1S/C10H11ClO2S/c1-13-6-8(12)7-14-10-5-3-2-4-9(10)11/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
DDWNVILXBMOKCR-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(=O)CSC1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


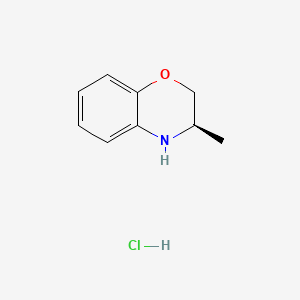
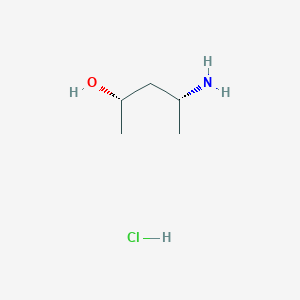

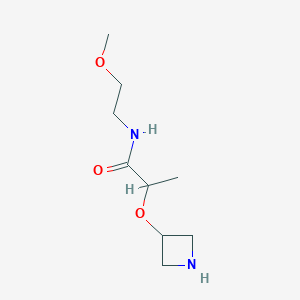
![3-[4-(Difluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B13495816.png)
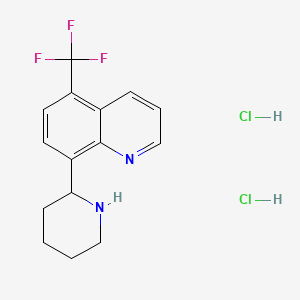
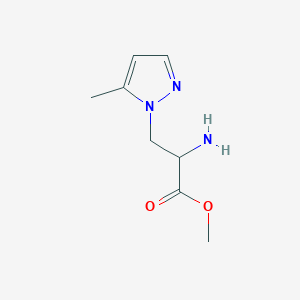

![Methyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B13495848.png)
![6-(Naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13495856.png)
![6-Oxabicyclo[3.2.1]octan-4-one](/img/structure/B13495857.png)
![2-(2,6-dioxopiperidin-3-yl)-5-[4-(piperidin-4-yl)piperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B13495881.png)
![2-[(Oxetan-3-yl)amino]benzoic acid](/img/structure/B13495896.png)

